molecular formula C9H6N2O2S B2815094 6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid CAS No. 1368937-03-4

6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B2815094
CAS No.: 1368937-03-4
M. Wt: 206.22
InChI Key: GIAXHWSZGXALDY-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted at the 6-position with a thiophene moiety and a carboxylic acid group at the 4-position. Its molecular formula is C₉H₆N₂O₂S (calculated molecular weight: 222.22 g/mol), and it is identified by synonyms such as MFCD21883510 and AKOS022539322 . The compound’s structure combines the electron-rich thiophene ring with the pyrimidine scaffold, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-thiophen-2-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-4-6(10-5-11-7)8-2-1-3-14-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXHWSZGXALDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of thiophene-2-carboxylic acid with a pyrimidine derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the heterocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Research has demonstrated that pyrimidine derivatives, including 6-(thiophen-2-yl)pyrimidine-4-carboxylic acid, exhibit promising antiviral and anticancer activities. For instance, a study highlighted the efficacy of pyrimidine compounds against HIV-1, showing nanomolar activity against wild-type and drug-resistant strains . The structural features of these compounds facilitate interactions with viral enzymes, enhancing their therapeutic potential.

Mechanism of Action
The mechanism by which these compounds exert their effects often involves binding to specific targets such as enzymes or receptors. For example, docking studies have revealed that certain derivatives can form hydrogen bonds with key residues in viral proteins, thereby inhibiting their function .

Biological Studies

Biochemical Assays and Enzyme Studies
this compound can serve as a probe in biochemical assays to investigate enzyme activities. Its ability to interact with various biological macromolecules allows researchers to study the effects of different substituents on enzyme inhibition and activity modulation.

Case Studies
A notable case study involved the synthesis and evaluation of new benzimidazole derivatives linked to substituted pyrimidines. The study found that specific derivatives exhibited potent inhibitory activity against hepatitis C virus RNA replication, indicating the therapeutic potential of pyrimidine-based compounds .

Materials Science

Organic Semiconductors
The compound is also being explored for its role in the development of organic semiconductors. Its electronic properties make it suitable for applications in advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices. The thiophene moiety contributes to π-π stacking interactions, enhancing the material's conductivity.

Summary of Research Findings

Application AreaKey Findings
Medicinal ChemistryEffective against HIV-1 and cancer cell lines; interacts with viral enzymes to inhibit replication.
Biological StudiesServes as a probe for enzyme activity studies; significant inhibition of hepatitis C virus replication.
Materials SciencePotential use in organic semiconductors; favorable electronic properties for advanced material applications.

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Electronic Features

The following table compares key structural attributes of 6-(thiophen-2-yl)pyrimidine-4-carboxylic acid with analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Thiophene (C₄H₃S) at C6 C₉H₆N₂O₂S 222.22 Electron-rich thiophene; moderate polarity
2-(Phenylthio)pyrimidine-4-carboxylic acid (3c) Phenylthio (C₆H₅S) at C2 C₁₁H₈N₂O₂S 256.26 Lipophilic phenyl group; potential for π-π interactions
6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid Halogenated phenyl at C6 C₁₁H₇ClFN₂O₂ 265.64 Electron-withdrawing Cl/F substituents; enhanced acidity
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Hydroxyl at C6, phenyl at C2 C₁₁H₈N₂O₃ 224.20 Hydrogen-bonding capability; polar
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid CF₃ at C6, Cl at C2 C₆H₂ClF₃N₂O₂ 226.54 Strong electron-withdrawing groups; high lipophilicity

Key Observations :

  • Thiophene vs. Phenyl Groups : The thiophene substituent in the target compound provides sulfur-mediated conjugation and moderate polarity, contrasting with the purely aromatic phenyl group in 2-(phenylthio)pyrimidine-4-carboxylic acid .
  • Hydroxyl Substitution : The hydroxyl group in 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid introduces hydrogen-bonding capacity, improving solubility but reducing metabolic stability .

Physicochemical Properties

Property This compound 2-(Phenylthio)pyrimidine-4-carboxylic acid 6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid
Solubility Moderate (polar aprotic solvents) Low (lipophilic) Low (halogenated)
Acidity (pKa) ~3.5 (carboxylic acid) ~3.2 ~2.8 (enhanced by Cl/F)
Thermal Stability Stable up to 200°C Decomposes >180°C Stable up to 220°C

Insights :

  • The thiophene group balances polarity and aromaticity, offering intermediate solubility suitable for drug formulation .
  • Trifluoromethyl and halogen substituents reduce solubility but improve bioavailability in hydrophobic environments .

Biological Activity

Introduction

6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an anticancer agent, its effects on various enzymes, and its role in anti-inflammatory processes. The findings are supported by data tables and relevant case studies from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted at the 6-position with a thiophene group and a carboxylic acid functional group at the 4-position. This unique structure is believed to contribute to its biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests have demonstrated its efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values indicating potent antiproliferative activity.

Cell Line IC50 (μM) TGI (μM)
MCF-727.7820.46
HCT11631.8521.60

These results suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis or cell cycle arrest .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes, particularly those involved in inflammatory processes. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Enzyme IC50 (μM)
COX-10.04 ± 0.01
COX-20.04 ± 0.09

These findings indicate that the compound has comparable efficacy to established anti-inflammatory drugs like celecoxib, suggesting its potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure–activity relationship studies. Modifications at the pyrimidine and thiophene positions have been shown to influence potency significantly. For example, substituents that enhance lipophilicity or facilitate hydrogen bonding with target enzymes tend to increase biological activity .

Study on Anticancer Activity

A study focused on the synthesis and biological evaluation of pyrimidine derivatives, including this compound, revealed promising results against human cancer cell lines. The compound's structural modifications led to enhanced potency, highlighting the importance of specific functional groups in achieving desired biological effects .

Anti-inflammatory Effects

Another significant investigation assessed the anti-inflammatory properties of various pyrimidine derivatives, including our compound of interest. The results indicated that compounds with similar scaffolds effectively reduced inflammation in animal models, suggesting a viable therapeutic role for this compound in inflammatory conditions .

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